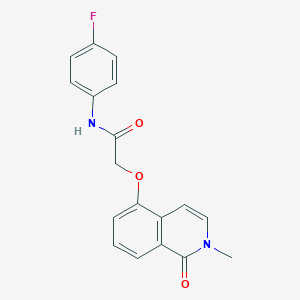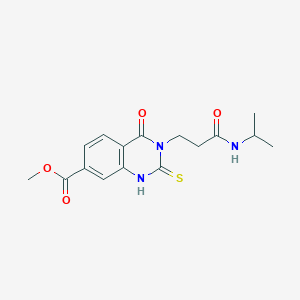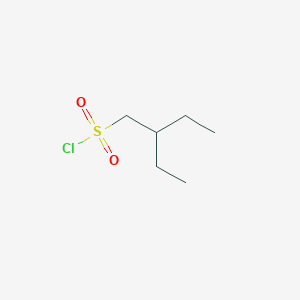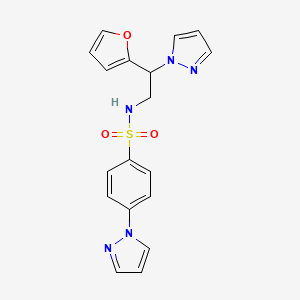
Pomalidomide-C7-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . It is an intermediate for the synthesis of PROTAC BCL-XL degraders .
Synthesis Analysis
The synthesis of this compound involves a reliable and succinct preparation of pomalidomide-linkers . The preparation of 18 pomalidomide-linkers in high yield was reported, with secondary amines consistently affording greater yields than their primary counterparts . This trend was exploited in the synthesis of several new pomalidomide homo-dimers . A continuous 3–4 step flow approach for the synthesis of pomalidomide was also described .Molecular Structure Analysis
The molecular structure of this compound was confirmed using NMR and IR spectroscopy . The molecular weight is 415.44 and the formula is C21H25N3O6 .Chemical Reactions Analysis
The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed based on the obtained solubility data . This is to increase the yield considering the properties of the solvent–antisolvent combination .Physical And Chemical Properties Analysis
This compound appears as a solid, light yellow to yellow in color . It is soluble in DMSO at 50 mg/mL (120.35 mM) but is insoluble in water . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .Aplicaciones Científicas De Investigación
Immunomodulatory Effects and Anti-myeloma Activity
Pomalidomide, a next-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of relapsed/refractory multiple myeloma (MM). Studies have outlined its mechanisms of action, highlighting its role in immune modulation and direct anti-tumor effects. Clinical investigations have shown pomalidomide's robust activity in MM patients, particularly those refractory to lenalidomide and bortezomib, marking a significant advancement in MM therapy (Chanan-Khan et al., 2013).
Mechanisms of Action in Hematological Malignancies
Pomalidomide's anti-cancer properties extend beyond MM. It has been shown to reverse the silencing of γ-globin, suggesting a potential application in treating β-hemoglobinopathies, such as sickle cell anemia. This effect is achieved through the transcriptional reprogramming of adult hematopoietic progenitors, illustrating pomalidomide's ability to influence gene expression profiles and induce a fetal-like erythroid differentiation program (Dulmovits et al., 2016).
Epigenetic Targets and Immunological Modulation
Research has also focused on pomalidomide's epigenetic targets and its immunological modulation capabilities. It acts on key regulatory proteins involved in cancer progression, such as Ikaros and Aiolos, by promoting their degradation. This action contributes to its anti-cancer activity, particularly in lenalidomide-resistant multiple myeloma models, showcasing its potential for overcoming resistance to other IMiDs (Shortt et al., 2013).
Pharmacokinetic Studies
Pomalidomide's pharmacokinetics, including its absorption, metabolism, and excretion, have been elucidated through clinical studies. These studies provide insight into its bioavailability and the metabolic pathways involved in its clearance, highlighting its extensive metabolism prior to excretion and the significant role of cytochrome P450 enzymes (Hoffmann et al., 2012).
Safety and Hazards
Direcciones Futuras
Pomalidomide, a related compound, is an anti-cancer medicine approved in Europe since 2013 to treat adult myeloma patients who have received at least one prior treatment . It is used in combination with bortezomib (another cancer drug) and dexamethasone (an anti-inflammatory medicine) . The future directions of Pomalidomide-C7-COOH could be similar, but specific information was not found in the search results.
Mecanismo De Acción
Target of Action
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of this compound is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Mode of Action
This compound, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, this compound increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .
Pharmacokinetics
The systemic clearance of this compound is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
Propiedades
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDAOSIFULSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)
![4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2691253.png)




![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)